a-Methyl-1-piperazineethanamine 3HCl
Description
α-Methyl-1-piperazineethanamine 3HCl is a tertiary amine derivative of piperazine, characterized by a methyl group substituent on the ethanamine chain and three hydrochloride salt groups. This compound is synthesized via acid-catalyzed ring-forming condensation reactions, as demonstrated in the preparation of structurally analogous compounds (e.g., 14·3HCl in ). The trihydrochloride salt form significantly enhances aqueous solubility (4.7 mg/mL in deionized water, pH 7.0), making it advantageous for pharmaceutical formulations . Its stability in aqueous environments is notable, with low reactivity toward cysteine residues, reducing risks of covalent adduct formation in vivo .
Properties
IUPAC Name |
1-piperazin-1-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3/c1-7(8)6-10-4-2-9-3-5-10/h7,9H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEGACMQQWBZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Core Formation via Cyclocondensation
The synthesis typically begins with cyclocondensation of ethylenediamine derivatives with carbonyl compounds. For example, US6603003B2 discloses a two-step process where methyl benzoylformate reacts with N-methyl ethylenediamine to form 3,4-dehydropiperazine-2-one intermediates. This intermediate is subsequently reduced to the piperazine core using lithium aluminum hydride (LiAlH₄), achieving yields of 60–70%.
Table 1: Comparative Conditions for Piperazine Core Synthesis
| Starting Material | Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl benzoylformate | N-Methyl ethylenediamine | 60–65 | 69.6 | >95 |
| Ethylenediamine | Methyl chloride | 80–100 | 45–50 | 85–90 |
Alkylation Strategies for α-Methyl Ethanamine Side Chain Introduction
Introducing the α-methyl ethanamine group necessitates selective alkylation at the piperazine nitrogen. US7041826B2 demonstrates a regioselective approach using catalytic hydrogenation to deprotect intermediates while preserving the methyl group. For α-methyl functionalization, a propyl bromide or chlorinated precursor bearing the methyl group is employed.
Nucleophilic Substitution with α-Methyl Haloalkanes
Reacting 1-methylpiperazine with 2-bromo-1-methylpropylamine in dimethylformamide (DMF) at 50–60°C for 12 hours introduces the ethanamine side chain. The reaction is quenched with aqueous NaOH, and the product is extracted with toluene, yielding 55–65% of the free base.
Key Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the piperazine nitrogen acting as the nucleophile. Steric hindrance from the α-methyl group necessitates prolonged reaction times but minimizes di-alkylation.
Reductive Amination for Side Chain Installation
An alternative to alkylation involves reductive amination of ketones. For instance, condensing 1-methylpiperazine with α-methyl ketone derivatives (e.g., 3-methyl-2-butanone) in the presence of sodium cyanoborohydride (NaBH₃CN) achieves the ethanamine side chain with 70% efficiency.
Table 2: Reductive Amination Optimization
| Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Methyl-2-butanone | NaBH₃CN | Methanol | 24 | 70 |
| 2-Pentanone | LiAlH₄ | THF | 6 | 55 |
Salt Formation and Crystallization
The final trihydrochloride salt is obtained by treating the free base with concentrated HCl in ethanol. Crystallization is induced by cooling to 0–5°C, yielding a white crystalline solid with >99% purity.
Critical Parameters :
-
Stoichiometry : A 3:1 molar ratio of HCl to free base ensures complete protonation.
-
Solvent System : Ethanol-water (4:1) enhances solubility and crystal habit.
Industrial Scalability and Process Economics
Large-scale synthesis (≥10 kg) employs continuous hydrogenation reactors for piperazine core reduction, reducing batch times by 40%. Cost analysis reveals raw material costs of $120–150/kg, with catalytic hydrogenation contributing 30% of total expenses .
Chemical Reactions Analysis
Types of Reactions
a-Methyl-1-piperazineethanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Pharmaceutical Applications
a. Antidepressant Activity
Research indicates that α-Methyl-1-piperazineethanamine 3HCl exhibits properties similar to those of traditional antidepressants. Its mechanism involves the modulation of serotonin and norepinephrine levels, which are critical for mood regulation. A study demonstrated its efficacy in animal models of depression, showing significant improvement in behavioral tests compared to control groups .
b. Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies revealed that α-Methyl-1-piperazineethanamine 3HCl can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to disrupt cellular signaling pathways involved in cell survival, making it a candidate for further development in cancer therapeutics .
Chemical Research Applications
a. Synthesis of Novel Compounds
α-Methyl-1-piperazineethanamine 3HCl serves as a crucial building block in the synthesis of various piperazine derivatives. These derivatives have been explored for their biological activities, including antimicrobial and anti-inflammatory properties. The compound's ability to undergo further chemical modifications allows researchers to tailor new molecules with specific pharmacological profiles .
b. Drug Delivery Systems
Recent studies have focused on using α-Methyl-1-piperazineethanamine 3HCl in the formulation of drug delivery systems, particularly liposomes and nanoparticles. These systems enhance the bioavailability and targeted delivery of therapeutic agents, improving treatment outcomes for diseases such as cancer and chronic infections .
Case Studies
Mechanism of Action
The mechanism of action of a-Methyl-1-piperazineethanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Piperazine derivatives vary in substituents, salt forms, and solubility. Key examples include:
Notes:
- Salt Form Impact: Trihydrochloride salts (e.g., α-Methyl-1-piperazineethanamine 3HCl) exhibit higher solubility than dihydrochloride (e.g., ) or monohydrochloride salts (e.g., TFMPP·HCl in ).
- Substituent Effects : Lipophilic groups (e.g., trifluoromethyl in TFMPP·HCl) improve membrane permeability but may reduce aqueous solubility. Hydrophilic substituents (e.g., morpholine in ) balance solubility and bioavailability .
Biological Activity
α-Methyl-1-piperazineethanamine trihydrochloride (also known as a-Methyl-1-piperazineethanamine 3HCl) is a compound that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in scientific research, and comparative analysis with related compounds.
α-Methyl-1-piperazineethanamine 3HCl is synthesized through the alkylation of piperazine with an appropriate alkylating agent. The synthesis typically involves:
- Reagents : Piperazine, alkylating agents (e.g., methyl iodide)
- Conditions : Solvent presence and base to facilitate the reaction
- Purification : Crystallization or other methods to achieve high purity .
The biological activity of α-Methyl-1-piperazineethanamine 3HCl largely stems from its ability to interact with various receptors and enzymes. It is known to modulate the activity of:
- Enzymes : It can act as an inhibitor or activator depending on the target enzyme.
- Receptors : The compound may bind to specific receptors, influencing signaling pathways that regulate physiological processes.
This interaction can lead to diverse biochemical effects, making it valuable in studying cellular mechanisms and potential therapeutic applications .
Applications in Research
α-Methyl-1-piperazineethanamine 3HCl has several applications across different scientific fields:
- Biochemical Assays : Used in studies involving enzyme interactions and receptor binding .
- Drug Development : Investigated for potential therapeutic uses, particularly in neuropharmacology due to its piperazine moiety's structural similarity to known psychoactive substances .
- Organic Synthesis : Functions as a reagent for synthesizing more complex molecules .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of α-Methyl-1-piperazineethanamine 3HCl based on available research:
Case Study 1: Neuropharmacological Effects
A study investigated the effects of α-Methyl-1-piperazineethanamine 3HCl on neurotransmitter systems. The compound was shown to enhance dopamine receptor activity, which correlated with increased locomotor activity in rodent models. This suggests potential applications in treating disorders like ADHD or depression.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that α-Methyl-1-piperazineethanamine 3HCl exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathway activation, highlighting its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of α-Methyl-1-piperazineethanamine 3HCl, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Piperazineethanamine | Basic piperazine structure | Lacks methyl substitution, less potent biologically |
| N-(2-Aminoethyl)piperazine | Contains amine functionalities | Different pharmacological profile |
| N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl | Aromatic substitution | Known for specific receptor interactions |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing a-Methyl-1-piperazineethanamine 3HCl, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of tertiary amine hydrochlorides like this compound typically involves nucleophilic substitution or reductive amination. For example, piperazine derivatives are often synthesized by reacting N-methylpiperazine with halogenated alkanes or carbonyl compounds under alkaline conditions, followed by hydrochloric acid treatment to form the trihydrochloride salt . Optimization includes adjusting pH (e.g., maintaining a basic environment during substitution) and temperature (e.g., 60–80°C for efficient reaction rates). Post-synthesis purification may involve recrystallization from ethanol/water mixtures to enhance yield and purity .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : To assess purity (>95% by reversed-phase chromatography using a C18 column and UV detection at 254 nm) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., methyl group integration at δ 1.2–1.5 ppm) and piperazine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and hydrate content .
Q. How should researchers prepare stock solutions of this compound for in vitro assays?
- Methodological Answer : Dissolve the compound in sterile deionized water or phosphate-buffered saline (PBS) at 10 mM concentration. For example:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies in IC₅₀/EC₅₀ values (e.g., cytotoxicity vs. receptor activation) may arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF7 ), serum concentration, or incubation time.
- Compound Purity : Impurities >5% can skew results; validate purity via orthogonal methods (e.g., HPLC + NMR) .
- Solvent Effects : DMSO concentration >0.1% may inhibit cellular pathways; use vehicle controls .
- Data Normalization : Standardize against positive controls (e.g., cisplatin for cytotoxicity) to improve cross-study comparability .
Q. What strategies enhance the stability of this compound in long-term pharmacological studies?
- Methodological Answer :
- Lyophilization : Freeze-dry the hydrochloride salt to prevent hydrolysis; reconstitute in anhydrous solvents (e.g., DMF) for aqueous-sensitive applications .
- pH Control : Maintain solutions at pH 4–6 to avoid deprotonation of the piperazine ring, which can reduce solubility and activity .
- Additive Screening : Include antioxidants (e.g., 0.01% ascorbic acid) or chelating agents (e.g., EDTA) to mitigate oxidation .
Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., STING or GPCRs)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to STING or dopamine receptors. For example, the piperazine nitrogen may form hydrogen bonds with Glu260 in STING .
- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity data to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME can forecast bioavailability (e.g., GI absorption >80%) and BBB permeability to refine lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
